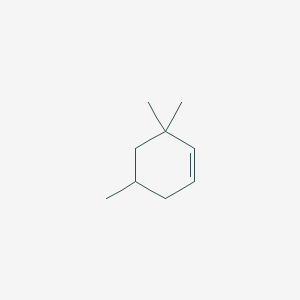

4-Methylcyclohexene

Overview

Description

4-Methylcyclohexene is an organic compound consisting of a methyl group attached to a cyclohexene ring . It is generally used as a reagent or intermediate to derive other organic compounds . It has been used in the synthesis of an enantiomerically pure oxaliplatin derivative, which exhibits good anticancer activity .

Synthesis Analysis

4-Methylcyclohexene can be synthesized from 4-methylcyclohexanol using an acid-catalyzed dehydration reaction . The synthesis involves the use of 85% phosphoric acid and concentrated sulfuric acid . The product is isolated from the reaction mixture by distillation .Molecular Structure Analysis

The molecular formula of 4-Methylcyclohexene is C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .Chemical Reactions Analysis

4-Methylcyclohexene undergoes various reactions. For instance, it can undergo an elimination reaction when treated with an acid . It is also involved in the synthesis of an enantiomerically pure oxaliplatin derivative .Physical And Chemical Properties Analysis

4-Methylcyclohexene is a clear, colorless liquid . It has a density of 0.799 g/mL at 20 °C . Its melting point is -115.5 °C, and its boiling point is 103 °C . It is slightly soluble in water, with a solubility of 0.052 g/kg .Scientific Research Applications

Autoxidation Mechanisms in Ozonolysis

The ozonolysis of endocyclic alkenes, including 4-methylcyclohexene, leads to the formation of highly oxidized, multifunctional products. These products are crucial for understanding atmospheric chemistry and can be detected and analyzed using advanced mass spectrometry techniques. The study found that the autoxidation mechanism involves intramolecular hydrogen shift reactions, allowing more oxygen molecules to attach to the carbon backbone, a process relevant in understanding the atmospheric oxidation of organic compounds (Rissanen et al., 2015).

Pyrolysis and Combustion Studies

4-Methylcyclohexene has been studied in the context of methylcyclohexane pyrolysis and combustion. These studies are significant for understanding fuel chemistry, especially for developing kinetic models of larger cycloalkanes and practical fuels. Detailed analysis of pyrolysis and flame intermediates, including radicals and cyclic intermediates, provides experimental evidence to clarify the formation channels of crucial aromatic compounds in fuel chemistry (Wang et al., 2014).

Reaction Path Analysis in Gas Phase

The gas-phase thermal decomposition mechanisms of cyclohexene derivatives, including 4-methylcyclohexene, were elucidated through electronic structure calculations. The study provided insights into the molecular and diradical reaction pathways, contributing to a deeper understanding of reaction kinetics and thermodynamics in high-temperature conditions, relevant in various industrial and environmental processes (Ramirez et al., 2015).

Thermodynamic Properties and Isomerization

Understanding the thermodynamic properties and isomerization equilibria of methylcyclohexenes, including 4-methylcyclohexene, is crucial for various chemical synthesis processes and material science applications. The study provided valuable experimental data and comparisons with molecular mechanics calculations, aiding in the design and optimization of chemical processes and materials (Peereboom et al., 2010).

Soot Formation in Combustion

The formation of soot precursors during the combustion of methylcyclohexene isomers, including 4-methylcyclohexene, was investigated to understand the influence of small structural features on soot formation. This research is vital for improving combustion processes and reducing emissions in automotive and industrial applications (Kim et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

4-Methylcyclohexene is an organic compound that primarily targets the formation of other organic compounds. It is used as a reagent or intermediate to derive other organic compounds .

Mode of Action

The mode of action of 4-Methylcyclohexene involves its interaction with protons present in the solution. The synthesis of 4-Methylcyclohexene can be accomplished by the addition of an acid to an alcohol, converting a bad leaving group, hydroxide, to an effective leaving group, water. In the absence of a nucleophile, a protonated alcohol can undergo an elimination reaction .

Biochemical Pathways

4-Methylcyclohexene is involved in the biochemical pathway of synthesizing other organic compounds. For instance, it is used in the synthesis of an enantiomerically pure oxaliplatin derivative, which exhibits good anticancer activity . It is also used in the preparation of N, N-diethyldithiocarbamate functionalized 1,4-polyisoprenes .

Pharmacokinetics

Its physical properties such as boiling point, melting point, and solubility in water have been documented . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of 4-Methylcyclohexene is the formation of other organic compounds. For instance, it is used in the synthesis of an enantiomerically pure oxaliplatin derivative, which exhibits good anticancer activity . It is also used in the preparation of N, N-diethyldithiocarbamate functionalized 1,4-polyisoprenes .

Action Environment

The action of 4-Methylcyclohexene can be influenced by environmental factors such as temperature and pressure. For instance, the synthesis of 4-Methylcyclohexene involves heating the reaction to 160 to 180 °C . Furthermore, its physical properties such as boiling point and melting point can be influenced by the pressure .

properties

IUPAC Name |

4-methylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWCCQWDVGZMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862257 | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylcyclohexene | |

CAS RN |

591-47-9 | |

| Record name | 4-Methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N22W8H0JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

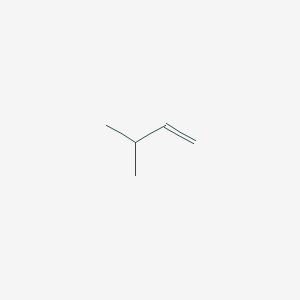

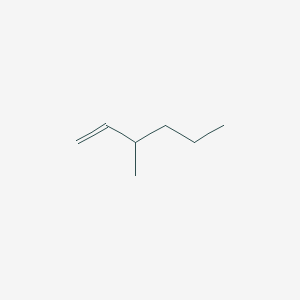

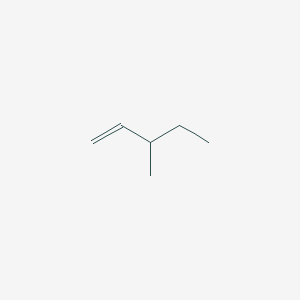

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-methylcyclohexene?

A1: 4-Methylcyclohexene has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.

Q2: Are there any notable spectroscopic features of 4-methylcyclohexene?

A2: While specific spectroscopic data is not extensively detailed in the provided research, proton nuclear magnetic resonance (1H NMR) studies have been conducted on specifically deuterated cyclohexane compounds, including 4-methylcyclohexene. [] These studies provide insights into the compound's structure and conformation. [] Additionally, electron diffraction studies have been used to investigate the molecular structure of 4-methylcyclohexene. []

Q3: How does 4-methylcyclohexene behave in the presence of strong acids?

A3: 4-Methylcyclohexene can undergo various reactions in acidic conditions. For instance, it can undergo acid-catalyzed disproportionation in the presence of sulfuric acid, leading to the formation of other methylcyclohexene isomers. [] It can also participate in alkylation reactions with benzene in the presence of hydrogen fluoride, yielding substituted cyclohexylbenzenes, often accompanied by isomerization. [, , ]

Q4: Is 4-methylcyclohexene reactive towards oxidizing agents?

A4: Yes, 4-methylcyclohexene can be oxidized by various agents. For example, nitric acid oxidation of 4-methylcyclohexene has been reported, although specific details about the products and mechanism are not provided in the abstract. [] Additionally, ozonolysis of 4-methylcyclohexene in the presence of D2O has been studied to understand the formation of highly oxidized, multifunctional products. []

Q5: Can 4-methylcyclohexene be used as a substrate in metathesis reactions?

A5: While not explicitly mentioned with 4-methylcyclohexene, metathesis degradation studies were performed on poly(butadiene-alt-propene) using symmetric olefins like 3-hexene and 4-octene in the presence of a WCl6/(CH3)4Sn catalyst. [] Given the structural similarities, it's plausible that 4-methylcyclohexene could participate in similar reactions. Further investigation would be needed to confirm this.

Q6: Are there any examples of catalytic reactions involving 4-methylcyclohexene as a reactant?

A6: Yes, 4-methylcyclohexene can act as a reactant in catalytic reactions. One example is its reaction with benzene in the presence of hydrogen fluoride, which is catalyzed by the acidic conditions. [, , ] Another example is its use in the copper-catalyzed reaction with t-butyl perbenzoate and cupric octanoate. This reaction primarily yields allylic benzoates, with the product distribution influenced by the catalyst system used. []

Q7: Have computational methods been employed to study 4-methylcyclohexene?

A7: While specific computational studies focusing solely on 4-methylcyclohexene are not detailed in the provided research, molecular mechanics calculations have been used to determine the thermodynamic properties (ΔrH and ΔrS) of various methylcyclohexene isomers, including 4-methylcyclohexene. [] These calculations provide insights into the relative stabilities and equilibrium compositions of these isomers.

Q8: How does the position of the methyl group on the cyclohexene ring influence reactivity?

A8: The position of the methyl group significantly affects the reactivity of methylcyclohexenes. For example, in reactions with phosphoric acid, 1-methylcyclohexene and 4-methylcyclohexene exhibit different reactivities and product distributions. [] This difference arises from the varying steric hindrance and electronic effects exerted by the methyl group at different positions on the ring.

Q9: Does the presence of a methyl substituent impact the rate of oxidation in cyclic alkenes?

A9: Yes, the presence and position of a methyl substituent can impact the rate of oxidation. Studies on the methylene blue photosensitized oxidation of various olefins show that 4-methylcyclohexene is oxidized faster than cyclohexene, but slower than 1-methylcyclohexene. [] This suggests that the methyl group's electronic and steric effects influence the interaction with the reactive intermediate (singlet oxygen).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)

![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)